![molecular formula C₂₃H₃₀F₂N₂O B1662710 (2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide CAS No. 248922-46-5](/img/structure/B1662710.png)
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide
Vue d'ensemble
Description
This compound is a pentanamide with a complex substitution pattern. It has a 4,4-bis(4-fluorophenyl)butyl group and a methylamino group attached to the carbon next to the amide group. Additionally, there is a methyl group on the fourth carbon of the pentanamide backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The 4,4-bis(4-fluorophenyl)butyl group and the methylamino group would likely be introduced in prior steps, possibly through reactions involving organometallic reagents .Molecular Structure Analysis
The molecule contains an amide functional group, which is planar and can participate in hydrogen bonding. The presence of the fluorophenyl groups adds aromaticity to the molecule and the fluorine atoms are highly electronegative, which could influence the molecule’s reactivity .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The presence of the fluorine atoms on the phenyl rings could also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could allow for hydrogen bonding, which could influence its solubility in different solvents. The fluorophenyl groups could also influence the compound’s properties, as fluorine is highly electronegative .Applications De Recherche Scientifique
Anticonvulsant Research
- Synthesis of Fluorobenzenamides for Anticonvulsant Activity : A study by Meza-Toledo et al. (2008) explored the synthesis of DL-fluorobenzenamides, including compounds similar to (2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide, for their anticonvulsant activity. These compounds showed promising results in seizure control, comparable to phenobarbital, a known anticonvulsant drug (Meza-Toledo et al., 2008).
Synthesis and Pharmaceutical Applications
- Synthesis in Neuroleptic Agents : Botteghi et al. (2001) discussed the synthesis of key intermediates containing 4,4-bis(p-fluorophenyl)butyl groups, which are integral in the production of neuroleptic agents such as Fluspirilen and Penfluridol (Botteghi et al., 2001).
- Key Intermediate in Atorvastatin : Zhou Kai (2010) highlighted the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate in the production of atorvastatin, a widely used cholesterol-lowering medication (Zhou Kai, 2010).
Neurotransmitter Research
- Impact on Neurotransmitter Uptake and Release : A study by Pettersson (1995) examined novel diphenylbutylpiperazinepyridyl derivatives, structurally related to (2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide, and their effects on neurotransmitter (serotonin, noradrenaline, dopamine) uptake and release in the brain (Pettersson, 1995).
Anticholinergic Activity Research
- Synthesis and Anticholinergic Activity : Research by Oyasu et al. (1994) involved the synthesis of stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide and their evaluation for anticholinergic activity. These compounds are structurally related and offer insights into the therapeutic potential of similar compounds (Oyasu et al., 1994).
Cholesterol Absorption Inhibition Research
- Potential Cholesterol Absorption Inhibition : Guillon et al. (2000) described the synthesis of N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide as a potential new cholesterol absorption inhibitor, highlighting the significance of similar compounds in cholesterol management (Guillon et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKMAIASNMXFI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



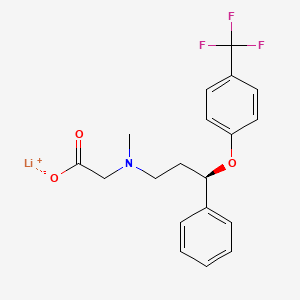
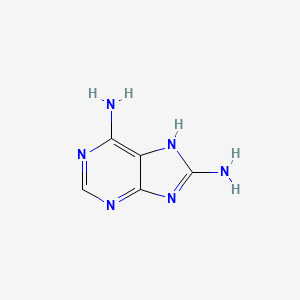
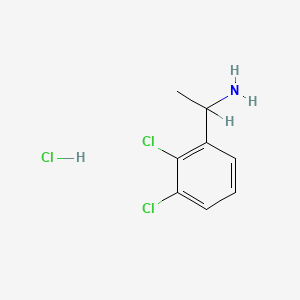
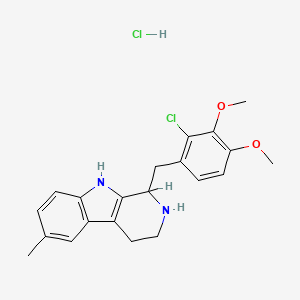
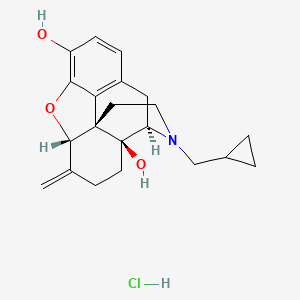
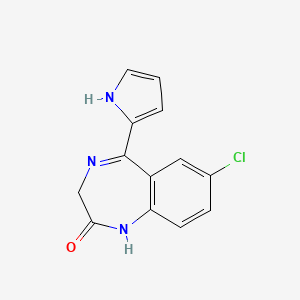
![5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide](/img/structure/B1662640.png)
![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
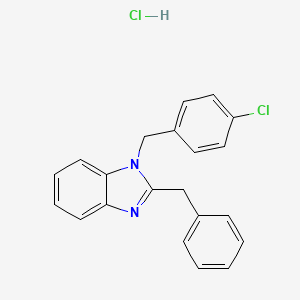
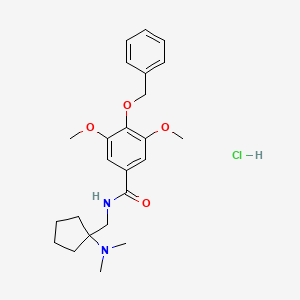
![2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1662645.png)
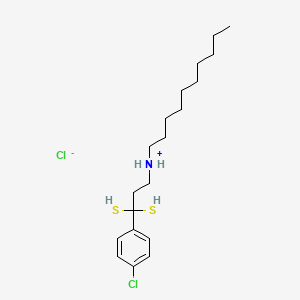
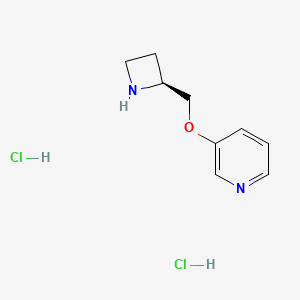
![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)